(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
The compound (3aR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic pyrrolidine derivative featuring a rigid [3.3.0]-octahydrocyclopenta[c]pyrrole scaffold. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a primary amino group at the 4-position. This compound is synthesized via multi-step routes involving ketone reduction, Boc protection, and functional group interconversion (e.g., from oxo to amino groups) .
Key properties include:
- Molecular formula: C₁₂H₂₂N₂O₂ (calculated for the free base).
- Stereochemistry: The 3aR,4R,6aS configuration ensures a defined spatial arrangement critical for biological interactions.
- Applications: Serves as an intermediate in drug discovery, particularly for retinol-binding protein 4 (RBP4) antagonists and kinase inhibitors, where the amino group enhances target binding .
Properties
IUPAC Name |
tert-butyl (3aR,4R,6aS)-4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-10(13)9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUXGMBHACBHJJ-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS Number: 1251012-14-2) is a bicyclic structure featuring a cyclopenta[c]pyrrole moiety. Its unique stereochemistry and functional groups, including an amino group and a carboxylate ester, suggest potential biological activities that merit investigation. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Purity : 97%
- Structural Features : The presence of a tert-butyl group enhances lipophilicity, which may influence biological interactions and solubility .
The biological activity of (3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is likely mediated through its interactions with various biological targets. Similar compounds have demonstrated significant activities in inhibiting tyrosine kinases and interacting with cell membranes. The potential for this compound to act as a modulator in cellular signaling pathways is particularly noteworthy.
Antitumor Activity
Recent studies have shown that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value of 70 nM against the MDA-MB-231 breast cancer cell line . This suggests that (3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate may possess similar antitumor properties.
Interaction with Growth Factor Receptors
Research indicates that compounds with structural similarities can form stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction is crucial for their potential as anticancer agents . The stability of these complexes enhances the likelihood of effective inhibition of receptor activity.
Data Table: Biological Activities of Related Compounds
Case Studies
- In Vivo Studies : In vivo studies using related pyrrole derivatives have shown promising results in tumor growth inhibition. These studies often employ xenograft models to evaluate the efficacy of the compounds in a living organism.
- Molecular Docking Studies : In silico molecular docking studies have been conducted to predict the binding affinities of (3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate with various receptors. These studies provide insights into how structural modifications can enhance biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
- Structure: Contains a ketone (5-oxo) instead of the 4-amino group.
- Synthesis : Prepared via cyclization of diacetic acid derivatives under acidic conditions .
- Properties :
- Comparison: The ketone group reduces basicity compared to the amino analog, impacting solubility and reactivity. Used as a precursor for amino derivatives via reductive amination .
(3aR,6aS)-tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 875926-93-5)
- Structure : Features a 5-hydroxy group.
- Molecular formula: C₁₂H₂₁NO₃.
- Comparison: The hydroxyl group increases polarity but reduces nucleophilicity. Likely used in etherification or as a hydrogen-bond donor in drug design .
rel-tert-butyl (3aR,4S,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 1251012-40-4)
- Structure : Stereoisomer with 4S configuration instead of 4R.
- Comparison : Altered stereochemistry may lead to differences in receptor binding. For example, R-configuration in the target compound could offer higher affinity for specific enzymes or proteins .
tert-butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Structure: Methylamino group at position 5.
- However, steric hindrance from the methyl group might reduce interaction with flat binding pockets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3aR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Pd-catalyzed cross-coupling reactions. For example, tert-butyl-protected intermediates (e.g., (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate) are reacted with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) using Pd(OAc)₂ as a catalyst. Subsequent deprotection with HCl yields the free amine .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : ¹H NMR and high-resolution mass spectrometry (HRMS) are essential. The tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while HRMS confirms the molecular weight (e.g., 225.2842 g/mol for related intermediates). Advanced stereochemical analysis may require 2D NMR (COSY, NOESY) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a bicyclic pyrrolidine scaffold for developing retinol-binding protein 4 (RBP4) antagonists. Functionalization at the 4-amino group enables the introduction of pharmacophores (e.g., trifluoromethylphenyl groups) for target engagement studies .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions to improve yields of tert-butyl-protected intermediates?
- Methodological Answer : Key parameters include:
- Catalyst system : 5–10 mol% Pd(OAc)₂ with ligands like XPhos.
- Solvent/base selection : DMF or THF with i-Pr₂NEt enhances reaction efficiency.
- Temperature control : 80–100°C for 12–24 hours.
Monitoring via LC-MS ensures reaction completion and minimizes side products .
Q. How to address discrepancies in NMR data when analyzing stereoisomeric impurities?
- Methodological Answer :
- Perform 2D NOESY to identify spatial proximity of protons in diastereomers.
- Compare experimental data with Density Functional Theory (DFT)-predicted chemical shifts.
- Use chiral HPLC or X-ray crystallography (if crystals form) for absolute configuration confirmation .
Q. What strategies mitigate decomposition during Boc-deprotection of intermediates?
- Methodological Answer :
- Acid selection : Use 4M HCl in dioxane instead of TFA to reduce side reactions.
- Temperature : Conduct reactions at 0–5°C to minimize degradation.
- Workup : Neutralize promptly with NaHCO₃ and purify via flash chromatography .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer :
- Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C.
- Analyze degradation products using UPLC-MS at 0, 24, 48, and 72 hours.
- Calculate half-life (t₁/₂) and identify labile functional groups (e.g., tert-butyl carbamate) .
Q. What in vitro assays are suitable for evaluating biological activity of derivatives?
- Methodological Answer :
- Enzyme inhibition : Amplex Red-based fluorescence assays for ATX or RBP4 inhibition.
- Solubility : HT-Solubility assays in phosphate buffer (pH 7.4) using nephelometry.
- Metabolic stability : Glutathione adduct screening to assess electrophilic metabolite formation .
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation.
- First aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
